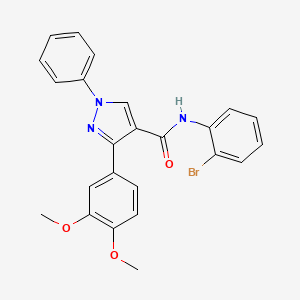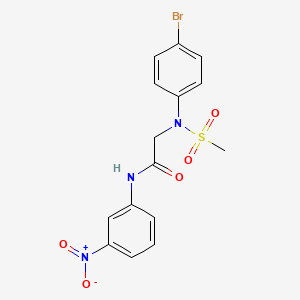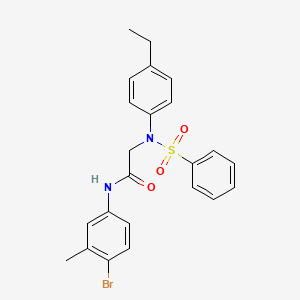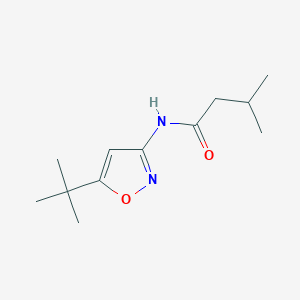![molecular formula C20H17ClO6 B3699579 methyl 5-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B3699579.png)
methyl 5-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate
Übersicht
Beschreibung
Methyl 5-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate is a synthetic organic compound known for its intriguing structure and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound features a unique fusion of benzo[c]chromen and furoate moieties, which contribute to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step procedure. Key steps often include the formation of the benzo[c]chromen core followed by its functionalization and subsequent esterification with furoic acid derivatives. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the successful formation of the desired product.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions and the use of continuous flow reactors can enhance yield and purity. Employing advanced techniques like crystallization and chromatography helps in achieving the high purity necessary for further applications.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can engage in various types of reactions, including:
Reduction: The gain of electrons, typically resulting in the addition of hydrogen atoms.
Substitution: Replacement of a substituent on the molecule with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Sodium borohydride (NaBH₄) and palladium on carbon (Pd/C) are frequently used reducing agents.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often involved in substitution reactions.
Major Products Formed: The primary products from these reactions depend on the specific reagents and conditions used but can include various oxidized, reduced, and substituted derivatives, each with potentially distinct properties and applications.
Wissenschaftliche Forschungsanwendungen
This compound's structure lends itself to multiple research areas:
Chemistry: As a scaffold for the synthesis of novel compounds, it aids in the exploration of reaction mechanisms and chemical behaviors.
Biology: It can be used in studies involving enzyme interactions and cellular processes due to its potential bioactivity.
Medicine: There is potential for this compound to be developed into therapeutic agents, especially in the treatment of diseases where its molecular structure plays a key role.
Industry: Its unique properties may make it useful in the development of specialized materials or as intermediates in chemical synthesis.
Wirkmechanismus
The mechanism by which this compound exerts its effects is through interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects. Understanding the precise molecular targets and pathways involved is crucial for developing its applications in medicine and biology.
Vergleich Mit ähnlichen Verbindungen
Other benzo[c]chromen derivatives
Furoate esters
Uniqueness: The combination of the benzo[c]chromen and furoate moieties gives methyl 5-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate its unique properties. This structural fusion is less common compared to other related compounds, making it a distinctive candidate for further research and application.
Eigenschaften
IUPAC Name |
methyl 5-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO6/c1-24-20(23)16-7-6-11(26-16)10-25-18-9-17-14(8-15(18)21)12-4-2-3-5-13(12)19(22)27-17/h6-9H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAVWJWYCGKMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(tert-butylsulfamoyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B3699496.png)
![N-1,3-benzodioxol-5-yl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B3699505.png)
![N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3699508.png)


![4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B3699527.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3-chloro-4-methoxyphenyl)methanesulfonamide](/img/structure/B3699531.png)


![4-({2-chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B3699558.png)
![(5E)-5-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B3699560.png)
![N-CYCLOPROPYL-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3699580.png)
![ethyl [2-methoxy-4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B3699591.png)
![4-(4-morpholinylmethyl)-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B3699598.png)
